3-(4-溴苯基)-5-环己基-1,2,4-噁二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole" and related compounds involves several steps, including dehydration and cyclization reactions. A common method for synthesizing 1,3,4-oxadiazole derivatives is the cyclodehydration of N,N′-diacylhydrazines or oxidative cyclization of hydrazide-hydrazones. These processes utilize various dehydrating reagents, such as thionyl chloride, polyphosphoric acid, and phosphorus oxychloride, to form the 1,3,4-oxadiazole ring (Review on synthetic routes for 1,3,4-oxadiazoles).

Molecular Structure Analysis

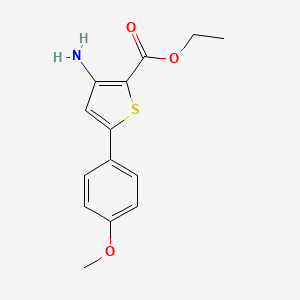

The molecular structure of 1,3,4-oxadiazole derivatives, including "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole," is characterized by spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. These methods provide insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, studies have shown that oxadiazole rings can be almost planar, influencing their chemical behavior and reactivity (Synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide).

Chemical Reactions and Properties

1,3,4-Oxadiazoles undergo various chemical reactions, including substitutions and cyclization, under different conditions. The presence of the oxadiazole ring affects the compound's reactivity towards nucleophiles and electrophiles. For instance, reactions with bromine and lead tetra-acetate can lead to the formation of new ring systems or the substitution of existing ones, demonstrating the versatility of these compounds in synthetic chemistry (Reactions of bromine and lead tetra-acetate with oxadiazoles).

Physical Properties Analysis

The physical properties of "3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole" derivatives, such as melting points, solubility, and crystallinity, are crucial for their application in various fields. These properties can be influenced by the substituents on the oxadiazole ring and the overall molecular structure. Studies often involve differential scanning calorimetry (DSC) and polarimetry to determine these characteristics.

Chemical Properties Analysis

The chemical properties of 1,3,4-oxadiazole derivatives, including acidity, basicity, and photoluminescence, are determined by the electronic nature of the oxadiazole ring and its substituents. For example, the presence of electronegative groups like bromophenyl can affect the electron density of the oxadiazole ring, influencing its chemical behavior. Spectroscopic studies, such as UV-Vis and fluorescence, are used to explore these properties in detail (Synthesis of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole Derivatives).

科学研究应用

合成与表征

- Ustabaş等人(2020年)的研究专注于合成和表征含有1,3,4-噁二唑和1,2,4-三唑杂环环的化合物,揭示其抗菌活性,并建议在进一步的体内研究后作为药物候选物使用(Ustabaş等人,2020年)。

生物学特性

- Husain和Ajmal(2009年)的研究从3-(4-溴苯甲酰)丙酸合成了新颖的1,3,4-噁二唑衍生物。这些化合物表现出显著的抗炎和镇痛活性,其中一些显示出可观的抗菌活性和非常低的溃疡原性作用(Husain & Ajmal, 2009)。

抗菌活性

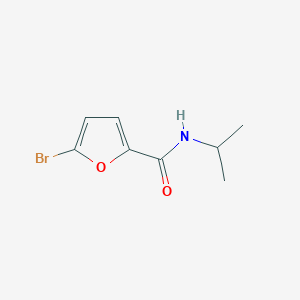

- Kaneria等人(2016年)对新型3-(4-溴苯甲基)-5-(噻吩-2-基)-4H-1,2,4-三唑衍生物进行了研究,无需溶剂合成,并评估了它们对各种细菌和真菌菌株的抗菌活性(Kaneria et al., 2016)。

药理活性

- Gul等人(2017年)制备了一系列1,3,4-噁二唑化合物,并对其进行了抗菌和溶血活性筛选。大多数化合物对选定的微生物种类具有活性,表明具有药理应用潜力(Gul et al., 2017)。

化学合成方法

- 2020年的作者综述讨论了构建1,3,4-噁二唑环的不同合成方法,重点介绍了包括环脱水和氧化环化反应在内的各种方法。这篇综述提供了关于类似3-(4-溴苯基)-5-环己基-1,2,4-噁二唑的化合物合成技术的见解(Authors, 2020)。

属性

IUPAC Name |

3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O/c15-12-8-6-10(7-9-12)13-16-14(18-17-13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKDKLNQUZYYAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357743 |

Source

|

| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

CAS RN |

443106-68-1 |

Source

|

| Record name | 3-(4-bromophenyl)-5-cyclohexyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)